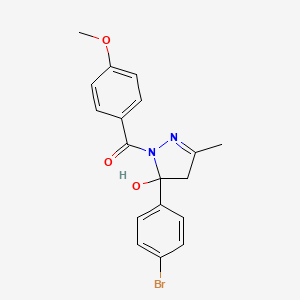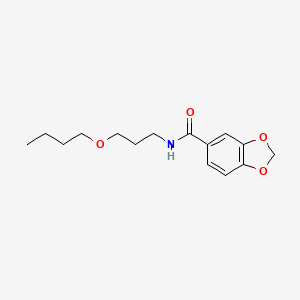![molecular formula C11H11N3O2 B5090525 [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Applications De Recherche Scientifique
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have various scientific research applications. It has been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells. [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been studied for its use in the treatment of inflammation and autoimmune diseases. Additionally, it has been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can affect the expression of certain genes, leading to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to reduce inflammation and modulate the immune system. Additionally, it has been found to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, it has been found to have low toxicity in animal studies. However, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the potential side effects of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid.
Orientations Futures
There are several future directions for research on [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to further investigate its potential use in cancer treatment. Additionally, more research is needed to understand the mechanisms underlying its effects on inflammation and the immune system. Further studies are also needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the potential side effects of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its safety profile.
Conclusion
In conclusion, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid in various applications.
Méthodes De Synthèse
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction. This method involves the reaction of 3-methylphenyl acetylene with sodium azide in the presence of copper (I) bromide to produce 1-(3-methylphenyl)-1H-1,2,3-triazole. This is then converted to [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid through a reaction with chloroacetic acid.
Propriétés
IUPAC Name |
2-[3-(3-methylphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-2-4-9(5-8)14-10(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUBWIXJTYGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)

![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
